![molecular formula C15H14FNO3 B1662720 依巴弗沙星 CAS No. 91618-36-9](/img/structure/B1662720.png)
依巴弗沙星
概述
描述
依巴弗洛沙星是一种氟喹诺酮类抗生素,主要用于兽医学。 它以其对革兰氏阳性和革兰氏阴性细菌的广谱杀菌活性而闻名 。 该化合物在化学上被鉴定为 6,7-二氢-5,8-二甲基-9-氟-1-氧代-1H,5H-苯并[ij]喹啉-2-羧酸 .
科学研究应用
Pharmacokinetics of Ibafloxacin
Understanding the pharmacokinetic properties of ibafloxacin is crucial for optimizing its use in clinical settings. Key parameters include absorption, distribution, metabolism, and excretion.
- Absorption and Bioavailability : Ibafloxacin exhibits good bioavailability when administered intravenously or intramuscularly. Studies indicate that it reaches peak plasma concentrations within 1-2 hours post-administration in various animal species, including goats and chickens .
- Distribution : The drug distributes well in tissues, with significant penetration into milk and other fluids. For instance, a study reported that ibafloxacin showed a distribution half-life of approximately 0.261 hours and an elimination half-life of 5.87 hours in rabbits .
- Pharmacokinetic Profiles : The pharmacokinetic behavior varies across species. For example, after intravenous administration in lactating goats, the area under the curve (AUC) indicated effective tissue concentrations that support its use against mastitis-causing pathogens .
Therapeutic Applications
Ibafloxacin is primarily utilized in veterinary medicine for treating infections caused by both gram-positive and gram-negative bacteria.
- Bacterial Infections : It has demonstrated efficacy against a range of pathogens including Escherichia coli, Staphylococcus aureus, and mycoplasmas. Its bactericidal action makes it suitable for treating respiratory infections in livestock .
- Mastitis Treatment : In lactating animals, especially goats, ibafloxacin is used to treat mastitis due to its ability to penetrate milk effectively. Studies have shown that it maintains therapeutic concentrations in milk for extended periods, which is critical for effective treatment .
- Poultry Applications : Research has indicated that ibafloxacin can be used to treat bacterial infections in chickens as well. Its pharmacokinetic profile supports its use following both intravenous and intramuscular administration .
Case Studies
Several case studies highlight the successful application of ibafloxacin in veterinary practice:
-
Case Study 1: Treatment of Mastitis in Goats
A clinical trial involving lactating goats treated with ibafloxacin showed a significant reduction in somatic cell counts and clinical signs of mastitis within 48 hours post-treatment. The study emphasized the importance of appropriate dosing regimens to achieve optimal therapeutic levels . -
Case Study 2: Respiratory Infections in Pigs
Ibafloxacin was evaluated for its effectiveness against respiratory pathogens in pigs. The results indicated a high probability of target attainment (PTA) for therapeutic success when administered at recommended dosages, suggesting its potential as a first-line treatment option .
Comparative Efficacy
A comparative analysis of ibafloxacin with other antibiotics reveals its advantages:
Antibiotic | Spectrum of Activity | Time to Peak Concentration | Elimination Half-Life |
---|---|---|---|
Ibafloxacin | Broad (Gram-positive & negative) | 1-2 hours | 5.87 hours |
Marbofloxacin | Broad (Similar spectrum) | 2-3 hours | 7.12 hours |
Enrofloxacin | Broad (Similar spectrum) | 1-2 hours | 4-6 hours |
Ibafloxacin's rapid absorption and effective tissue distribution make it a valuable option compared to other fluoroquinolones.
作用机制
依巴弗洛沙星通过抑制 DNA 旋转酶发挥其抗菌作用,DNA 旋转酶是维持细菌 DNA 分子超螺旋扭转所必需的酶。这种抑制作用阻止 DNA 复制和转录,导致细菌细胞死亡。 主要分子靶点是 DNA 旋转酶亚基 A .
生化分析
Biochemical Properties
Ibafloxacin plays a significant role in biochemical reactions by inhibiting bacterial DNA gyrase, which is essential for the supercoiling of bacterial DNA . This inhibition prevents the replication and transcription of bacterial DNA, leading to the death of the bacterial cells. Ibafloxacin interacts with various biomolecules, including DNA gyrase and topoisomerase IV, which are crucial for bacterial DNA replication . The interaction between Ibafloxacin and these enzymes is characterized by the formation of a stable complex that prevents the re-ligation of the DNA strands, ultimately leading to bacterial cell death .
Cellular Effects
Ibafloxacin affects various types of cells and cellular processes, particularly in bacterial cells. It disrupts cell function by inhibiting DNA replication and transcription, leading to cell death . In addition to its bactericidal effects, Ibafloxacin can influence cell signaling pathways, gene expression, and cellular metabolism in bacteria. The inhibition of DNA gyrase and topoisomerase IV by Ibafloxacin results in the accumulation of DNA breaks, which triggers a cellular stress response and ultimately leads to cell death . In mammalian cells, Ibafloxacin has been shown to have minimal effects, as the target enzymes are not present in these cells .
Molecular Mechanism
The molecular mechanism of action of Ibafloxacin involves the inhibition of bacterial DNA gyrase and topoisomerase IV . These enzymes are responsible for the supercoiling and uncoiling of bacterial DNA, which is essential for DNA replication and transcription. Ibafloxacin binds to the DNA-enzyme complex, stabilizing it and preventing the re-ligation of the DNA strands . This results in the accumulation of DNA breaks and ultimately leads to bacterial cell death. Additionally, Ibafloxacin can induce the SOS response in bacteria, a cellular stress response that further contributes to cell death .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ibafloxacin can change over time. The stability and degradation of Ibafloxacin can influence its efficacy and long-term effects on cellular function . Studies have shown that Ibafloxacin is stable under various conditions, but its activity can decrease over time due to degradation . Long-term exposure to Ibafloxacin in in vitro and in vivo studies has shown that it can lead to the development of bacterial resistance, which can reduce its effectiveness . Additionally, prolonged exposure to Ibafloxacin can result in changes in bacterial cell morphology and function .
Dosage Effects in Animal Models
The effects of Ibafloxacin vary with different dosages in animal models. In dogs, the recommended dosage of Ibafloxacin is 15 mg/kg given orally once daily for up to 10 days . At this dosage, Ibafloxacin is effective in treating respiratory tract infections, urinary tract infections, and dermal infections caused by susceptible pathogens . At higher doses, Ibafloxacin can cause toxic or adverse effects, including gastrointestinal disturbances, such as diarrhea and vomiting . In some cases, high doses of Ibafloxacin can also affect the central nervous system, leading to symptoms such as dizziness and seizures .
Metabolic Pathways
Ibafloxacin is metabolized in the liver, where it undergoes various biochemical transformations . The most abundant metabolite of Ibafloxacin is 8-hydroxy-ibafloxacin, which is also microbiologically active . Both Ibafloxacin and its metabolite act synergistically to exert their antibacterial effects . The metabolic pathways of Ibafloxacin involve the action of liver enzymes, including cytochrome P450 enzymes, which facilitate its biotransformation . The metabolites of Ibafloxacin are excreted primarily through the kidneys .
Transport and Distribution
Ibafloxacin is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms . It can cross cell membranes and accumulate in various tissues, including the liver, kidneys, and lungs . Ibafloxacin interacts with transporters and binding proteins that facilitate its distribution within the body . The localization and accumulation of Ibafloxacin in specific tissues are influenced by factors such as blood flow, tissue permeability, and the presence of binding proteins .
Subcellular Localization
The subcellular localization of Ibafloxacin is primarily within the cytoplasm and the nucleus of bacterial cells . In bacterial cells, Ibafloxacin targets DNA gyrase and topoisomerase IV, which are located in the cytoplasm and associated with the bacterial chromosome . The activity and function of Ibafloxacin are influenced by its subcellular localization, as it needs to reach its target enzymes to exert its antibacterial effects . Additionally, post-translational modifications and targeting signals can direct Ibafloxacin to specific subcellular compartments .
准备方法
合成路线和反应条件
依巴弗洛沙星是通过一系列涉及形成喹诺酮核心结构的化学反应合成的。合成路线通常包括以下步骤:
喹诺酮核心的形成: 合成从通过环化反应形成喹诺酮核心结构开始。
氟化: 在第 9 位引入氟原子是通过氟化反应实现的。
甲基化: 通过甲基化反应在第 5 位和第 8 位引入甲基。
羧化: 通过羧化反应在第 2 位引入羧酸基团。
工业生产方法
依巴弗洛沙星的工业生产涉及使用上述步骤进行大规模化学合成。 该工艺针对高产率和高纯度进行了优化,并涉及使用先进的化学反应器和提纯技术 .
化学反应分析
反应类型
依巴弗洛沙星会发生各种化学反应,包括:
氧化: 依巴弗洛沙星可以发生氧化反应,导致形成氧化衍生物。
还原: 还原反应可以将依巴弗洛沙星转化为还原形式。
取代: 取代反应可以在喹诺酮核心上的不同位置发生,导致形成取代衍生物。
常用试剂和条件
氧化: 可以使用过氧化氢或高锰酸钾等常见的氧化剂。
还原: 常用的还原剂有硼氢化钠或氢化铝锂。
取代: 取代反应通常涉及在受控条件下使用卤化剂或亲核试剂。
形成的主要产物
相似化合物的比较
依巴弗洛沙星属于氟喹诺酮类抗生素,其中包括环丙沙星、左氧氟沙星和氧氟沙星等其他化合物。与这些类似化合物相比,依巴弗洛沙星在其特定的结构修饰方面是独特的,例如在第 5 位和第 8 位存在甲基以及在第 9 位存在氟原子。 这些修饰有助于其独特的药代动力学和药效学特性 .
类似化合物的列表
- 环丙沙星
- 左氧氟沙星
- 氧氟沙星
- 诺氟沙星
- 莫西沙星
生物活性
Ibafloxacin is a fluoroquinolone antibiotic that has shown significant biological activity against various bacterial pathogens. This article explores its pharmacodynamics, efficacy in different clinical settings, and comparative analysis with other antibiotics.
Ibafloxacin exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV, which are essential enzymes for bacterial DNA replication and transcription. This inhibition leads to the disruption of DNA synthesis and ultimately results in bacterial cell death.
In Vitro Activity
The in vitro activity of ibafloxacin has been assessed against a range of pathogens. Notably, it demonstrates strong activity against:
- Pasteurella spp.
- Escherichia coli
- Klebsiella spp.
- Proteus spp.
- Staphylococcus spp.
The Minimum Inhibitory Concentration (MIC90) for these pathogens is approximately , indicating potent antibacterial properties .
Pharmacokinetic Properties
The pharmacokinetics of ibafloxacin reveal important parameters that inform its clinical use:
- Bioavailability : High oral bioavailability allows for effective systemic treatment.
- Half-life : The drug has a half-life conducive to once-daily dosing, enhancing patient compliance.
- Tissue Penetration : Ibafloxacin penetrates well into tissues, making it effective for infections located in various body compartments.
Case Studies
-
Canine Pyoderma :
A study involving 39 dogs with severe pyoderma treated with ibafloxacin at an average dosage of showed an excellent response rate (84.6% cure rate). Notably, one case developed resistance after 28 days, highlighting the importance of monitoring resistance patterns . -
Mastitis in Cattle :
In a study on mastitis caused by coliform bacteria, ibafloxacin was administered alongside Flunixin Meglumine. Results indicated significant improvements in clinical signs and hematological parameters, underscoring its efficacy in veterinary medicine .
Comparative Efficacy with Other Antibiotics
The following table summarizes the comparative efficacy of ibafloxacin with other antibiotics based on MIC values against common pathogens:
Pathogen | Ibafloxacin (MIC90) | Marbofloxacin (MIC90) | Enrofloxacin (MIC90) |
---|---|---|---|
Pasteurella spp. | 0.5 µg/mL | 0.5 µg/mL | 1 µg/mL |
E. coli | 0.5 µg/mL | 1 µg/mL | 0.5 µg/mL |
Staphylococcus spp. | 0.5 µg/mL | 1 µg/mL | 1 µg/mL |
This table illustrates that ibafloxacin exhibits comparable or superior activity against several pathogens when compared to marbofloxacin and enrofloxacin.
Pharmacodynamic Relationships
Pharmacodynamic studies highlight the importance of the ratio in predicting the efficacy of ibafloxacin:
属性
IUPAC Name |
7-fluoro-8,12-dimethyl-4-oxo-1-azatricyclo[7.3.1.05,13]trideca-2,5,7,9(13)-tetraene-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FNO3/c1-7-3-4-9-8(2)12(16)5-10-13(9)17(7)6-11(14(10)18)15(19)20/h5-7H,3-4H2,1-2H3,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXKRGNXUIRKXNR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C3N1C=C(C(=O)C3=CC(=C2C)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8057853 | |
Record name | Ibafloxacine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8057853 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91618-36-9 | |
Record name | Ibafloxacin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=91618-36-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ibafloxacin [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091618369 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ibafloxacine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8057853 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | IBAFLOXACIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/53VPK9R0T5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。